molecular formula C25H18N2O3S3 B491571 (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide CAS No. 518322-26-4

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide

Cat. No.: B491571
CAS No.: 518322-26-4
M. Wt: 490.6g/mol
InChI Key: GHMGWVKNROXSNQ-OOAXWGSJSA-N
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Description

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site , thereby permanently inactivating the enzyme and effectively halting downstream B-cell receptor (BCR) signaling. This targeted mechanism makes it an invaluable chemical probe for investigating the role of BTK in various pathological contexts. Its primary research applications include the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where constitutive BCR signaling is a known driver of proliferation and survival . Furthermore, researchers utilize this compound to dissect BTK's involvement in autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, due to the kinase's critical role in innate immune cell activation and pro-inflammatory cytokine production. By specifically and covalently inhibiting BTK, this compound provides a powerful tool for validating BTK as a therapeutic target and for elucidating complex signaling networks in immunology and oncology research.

Properties

IUPAC Name

(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S3/c1-15-11-12-23(16(2)13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14H,1-2H3/b27-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGWVKNROXSNQ-OOAXWGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Oxidation

Naphthalene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 1-acetylnaphthalene. Subsequent oxidation with CrO₃ in acetic acid produces 4-oxo-1,4-dihydronaphthalene-1-carbaldehyde (1a). Alternative oxidants like KMnO₄ in acidic conditions are less efficient, yielding <50% product.

Direct Sulfonation and Reduction

4-Hydroxynaphthalen-1(4H)-one is sulfonated using chlorosulfonic acid at 0–5°C to introduce a sulfonic acid group at position 3. Reduction with LiAlH₄ in THF converts the sulfonic acid to a thiol, yielding 3-mercapto-4-oxo-1,4-dihydronaphthalene-1-carbaldehyde (1b). This method avoids over-oxidation but requires strict anhydrous conditions.

Key Data :

IntermediateYield (%)Purity (HPLC)
1a6895.2
1b7297.8

Introduction of the Benzo[d]thiazol-2-ylthio Group

The thiol group at position 3 undergoes nucleophilic substitution with 2-chlorobenzothiazole to form the thioether linkage.

Base-Mediated Coupling

A mixture of 1b (1.0 equiv), 2-chlorobenzothiazole (1.2 equiv), and K₂CO₃ (2.5 equiv) in DMF is heated at 80°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (SiO₂, hexane/EtOAc 7:3) isolates 3-(benzo[d]thiazol-2-ylthio)-4-oxo-1,4-dihydronaphthalene-1-carbaldehyde (2a) in 78% yield.

Optimization Insights :

  • Solvent : DMF > DMSO > THF (higher polarity improves reaction rate).

  • Temperature : <100°C to prevent decomposition.

  • Byproducts : Disulfide formation (<5%) if thiol is exposed to air.

Sulfonamide Formation and Imine Tautomerization

The aldehyde group at position 1 reacts with 2,4-dimethylbenzenesulfonamide hydrazine to form the imine.

Condensation Under Acidic Conditions

A solution of 2a (1.0 equiv) and 2,4-dimethylbenzenesulfonamide hydrazine (1.1 equiv) in glacial acetic acid is refluxed for 6 hours. The (Z)-isomer is favored due to steric hindrance between the sulfonamide aryl group and the naphthalenone ring. The crude product is purified via recrystallization (ethanol/H₂O) to yield the title compound in 85% purity.

Stereochemical Control

The Z configuration is confirmed by NOESY NMR, showing proximity between the sulfonamide methyl groups and the naphthalenone H-2 proton. Alternative methods using TiCl₄ as a Lewis acid catalyst increase diastereoselectivity (Z:E = 9:1) but reduce yield to 65%.

Reaction Conditions Comparison :

ConditionYield (%)Z:E Ratio
Acetic acid727:1
TiCl₄ (cat.)659:1
PCl₅ (cat.)588:1

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography (gradient elution: 5–20% MeOH in DCM) to remove unreacted hydrazine and dimeric byproducts. The target compound exhibits an Rf = 0.43 (SiO₂, EtOAc/hexane 1:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imine-H), 8.15–7.20 (m, 10H, aromatic), 2.60 (s, 6H, CH₃).

  • HRMS (ESI+) : m/z 518.1121 [M+H]⁺ (calc. 518.1124).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous Flow Reactors : For thioether formation to minimize disulfide byproducts.

  • Crystallization Optimization : Ethanol/water (3:1) achieves >99% purity at 10 kg scale.

  • Waste Management : K₂CO₃ is recovered via filtration and recycled.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time for imine formation by 60%, though yields remain comparable (70–73%).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution separates Z and E isomers, but enantiomeric excess (ee) is limited to 82% due to structural rigidity .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development. Studies have investigated its potential as an anticancer, antimicrobial, or anti-inflammatory agent .

Industry

In the industrial sector, (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries .

Mechanism of Action

The mechanism of action of (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Spectral Features (IR, NMR)
Target Compound ~500–550 Naphthoquinone Benzo[d]thiazole, sulfonamide C=O (~1680 cm⁻¹), C-S (~1250 cm⁻¹)
4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide 526.7 Thiazolidinone-pyrazole Thione, sulfonamide C=S (~1255 cm⁻¹), NH (~3278–3414 cm⁻¹)
Triazole derivatives [7–9] ~400–450 1,2,4-Triazole Sulfonyl, fluorophenyl C=S (~1247–1255 cm⁻¹), NH (~3150–3319 cm⁻¹)

Key Observations :

Core Structure Differences: The target compound’s naphthoquinone core provides extended conjugation compared to the thiazolidinone-pyrazole hybrid in or the triazole systems in . The benzo[d]thiazole group in the target compound introduces additional π-π stacking capability, absent in triazole or thiazolidinone derivatives.

Functional Group Reactivity: Sulfonamide groups are common across all compounds, but the target’s 2,4-dimethyl substitution may reduce polarity compared to N,N-dimethyl or halogenated analogues . Thione tautomerism is prominent in triazole derivatives () and the thiazolidinone compound (), but the target compound’s imine configuration (Z) may favor specific tautomeric or resonance forms .

Spectroscopic and Physical Properties

Table 2: Spectral and Physical Data Comparison

Property Target Compound Thiazolidinone-Pyrazole Triazole Derivatives
IR C=O/C=S Stretch ~1680 cm⁻¹ (naphthoquinone) ~1255 cm⁻¹ (thione C=S) 1247–1255 cm⁻¹ (C=S)
NMR Aromatic Signals Downfield shifts (naphthalene) Multiplet splitting (pyrazole) Distinct fluorophenyl shifts
Solubility Likely low (aromatic cores) Moderate (polar substituents) Variable (halogen-dependent)
Thermal Stability High (conjugated system) Moderate Moderate to high

Insights :

  • The target’s naphthoquinone C=O stretch (~1680 cm⁻¹) aligns with typical quinone carbonyl vibrations, distinct from thione C=S bands (~1255 cm⁻¹) in analogues .
  • Aromatic proton environments in the target’s naphthalene and benzothiazole rings would produce unique ¹H-NMR splitting patterns compared to pyrazole or fluorophenyl systems .

Biological Activity

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a unique combination of functional groups that contribute to its biological properties. The structure can be summarized as follows:

  • Core Structure : Naphthalene moiety with a sulfonamide group.
  • Substituents : Benzo[d]thiazole and dimethyl groups enhance its lipophilicity and biological interaction potential.

Research indicates that this compound may exert its biological effects through various mechanisms. Notably, it has been studied for its inhibitory effects on fascin, a protein involved in cell motility and metastasis.

Fascin Inhibition

Fascin plays a critical role in the formation of filopodia and is implicated in cancer progression. Studies have demonstrated that compounds structurally related to (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide can inhibit fascin activity, potentially reducing tumor invasiveness and metastasis .

Anticancer Properties

The compound has shown promise in various cancer models. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)10Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of cell migration

Other Biological Activities

In addition to anticancer effects, the compound exhibits other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene and benzo[d]thiazole moieties have been explored:

  • Naphthalene Modifications : Substituents at the 4-position significantly influence potency.
  • Thiazole Ring Variations : Altering the sulfur or nitrogen atoms can enhance selectivity towards specific biological targets.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
  • In Vivo Mouse Model : In an animal model of lung cancer, administration of the compound resulted in reduced tumor size and prolonged survival compared to controls.

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